molecular formula C13H11N3O4S2 B2566856 Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate CAS No. 338777-35-8

Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate

Cat. No.: B2566856
CAS No.: 338777-35-8
M. Wt: 337.37
InChI Key: GGFCKDPFPHYLRV-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate”, such as its melting point, boiling point, and density, were not found in the search results .

Scientific Research Applications

Molecular Structure and Properties

The compound Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate showcases intriguing chemical behavior and structural properties. Studies have demonstrated that related compounds exhibit a range of polymorphic forms, indicating variability in molecular conformation and packing. This variability can lead to different physical properties such as color changes, attributable to the torsion of specific groups like thiophene relative to fragments like o-nitroaniline. Such studies underline the compound's potential in materials science, particularly for applications requiring thermodynamic stability and specific molecular conformations (Yu et al., 2000).

Analytical Chemistry and Measurement Techniques

The compound's derivatives have been explored in analytical chemistry, especially in the context of chromatographic separation and quantification. Techniques such as gas chromatography have been utilized to separate and determine the concentration of similar compounds efficiently, indicating the compound's role in the development of precise analytical methods (Feng, 2004).

Catalytic and Synthetic Chemistry

In the realm of synthetic chemistry, derivatives of this compound are utilized as catalysts in key reactions. For instance, they are involved in asymmetric Michael additions and other synthetic pathways that are crucial in the preparation of complex organic molecules. This highlights the compound's importance in developing novel synthetic routes and its potential utility in manufacturing pharmaceuticals and other organic materials (Ruiz-Olalla et al., 2015).

Crystallography and Material Sciences

The compound and its derivatives have also been a subject of interest in crystallography. Studies involving X-ray diffraction techniques have provided detailed insights into the molecular and crystal structure of these compounds. Understanding these structures is fundamental for applications in material sciences and for the design of materials with specific properties (Ramazani et al., 2011).

Safety and Hazards

The safety data sheet for “Methyl 2-{[(4-nitroanilino)carbothioyl]amino}-3-thiophenecarboxylate” was found , but it does not provide specific information on the safety and hazards of this compound.

Properties

IUPAC Name

methyl 2-[(4-nitrophenyl)carbamothioylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-20-12(17)10-6-7-22-11(10)15-13(21)14-8-2-4-9(5-3-8)16(18)19/h2-7H,1H3,(H2,14,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFCKDPFPHYLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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